2-Ethoxyethanesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethoxyethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO3S/c1-2-8-3-4-9(5,6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZKSVKQIJNZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626125 | |

| Record name | 2-Ethoxyethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69371-75-1 | |

| Record name | 2-Ethoxyethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxyethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Ethoxyethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxyethanesulfonyl chloride, a member of the sulfonyl chloride family, is a reactive chemical intermediate of significant interest in organic synthesis. Its bifunctional nature, possessing both an ether linkage and a reactive sulfonyl chloride group, makes it a valuable building block for the introduction of the 2-ethoxyethanesulfonyl moiety into a diverse range of molecular scaffolds. This guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed experimental procedures for their determination, and discusses the underlying scientific principles.

Molecular Structure and Key Identifiers

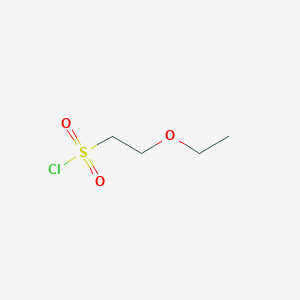

The structural integrity and identity of a chemical compound are fundamental to its application in research and development. The following diagram illustrates the molecular structure of this compound.

An In-Depth Technical Guide to 2-Ethoxyethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Ethoxyethanesulfonyl chloride (CAS Number: 69371-75-1), a bifunctional reagent with potential applications in advanced chemical synthesis. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to offer a thorough understanding of this compound's synthesis, properties, reactivity, and potential applications, particularly in the burgeoning field of targeted protein degradation.

Introduction: Unveiling a Versatile Building Block

This compound is an organic compound featuring both a reactive sulfonyl chloride group and a flexible ethoxyethyl chain. This unique combination of functionalities makes it a valuable intermediate for introducing the ethoxyethanesulfonyl moiety into more complex molecules. While specific literature on this exact compound is sparse, its structural motifs are present in molecules of significant interest in medicinal chemistry and material science. The sulfonyl chloride group is a well-established precursor for sulfonamides and sulfonate esters, which are cornerstone functionalities in a vast array of pharmaceuticals. The ethoxyethyl group, on the other hand, can impart favorable physicochemical properties, such as improved solubility and modified lipophilicity. One of the most promising potential applications for this reagent is as a building block for PROTACs (Proteolysis Targeting Chimeras) and other chemical probes used in targeted protein degradation.[1]

Physicochemical and Spectroscopic Profile

Due to the limited availability of experimental data for this compound, the following properties are a blend of information from suppliers and predictions based on structurally similar compounds, such as ethanesulfonyl chloride and 2-chloroethanesulfonyl chloride.[2][3][4][5][6][7][8][9][10][11]

Table 1: Physicochemical Properties of this compound

| Property | Value (with source/basis for estimation) |

| CAS Number | 69371-75-1 |

| Molecular Formula | C4H9ClO3S |

| Molecular Weight | 172.63 g/mol |

| Appearance | Predicted: Colorless to light yellow liquid |

| Boiling Point | Estimated based on related sulfonyl chlorides |

| Density | Estimated based on related sulfonyl chlorides |

| Purity | Typically ≥96% from commercial suppliers |

| Storage Conditions | Inert atmosphere, 2-8°C, protect from moisture |

Spectroscopic Data (Predicted)

The following tables provide predicted spectroscopic data for this compound, based on the known spectral characteristics of analogous compounds.

Table 2: Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~1.2 | Triplet | -CH₃ |

| ~3.6 | Quartet | -O-CH₂-CH₃ | |

| ~3.8 | Triplet | -O-CH₂-CH₂-SO₂Cl | |

| ~4.0 | Triplet | -O-CH₂-CH₂-SO₂Cl | |

| ¹³C | ~15 | - | -CH₃ |

| ~65 | - | -O-CH₂-CH₃ | |

| ~68 | - | -O-CH₂-CH₂-SO₂Cl | |

| ~70 | - | -O-CH₂-CH₂-SO₂Cl |

Table 3: Predicted Key IR and Mass Spectrometry Data

| Spectroscopy | Key Peaks/Fragments |

| IR (Infrared) | Strong S=O stretching bands (~1370 and ~1180 cm⁻¹), C-O stretching (~1100 cm⁻¹) |

| MS (Mass Spec) | Molecular ion peak (M+), fragments corresponding to loss of Cl, SO₂, and ethoxyethyl groups |

Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of this compound from 2-ethoxyethanethiol.

Detailed Experimental Protocol (Proposed):

This protocol is adapted from established methods for the oxidative chlorination of thiols.[13][16]

Materials:

-

2-Ethoxyethanethiol

-

Hydrogen peroxide (30% aqueous solution)

-

Thionyl chloride (SOCl₂)

-

Acetonitrile (CH₃CN)

-

Pyridine

-

Hydrochloric acid (2 N)

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-ethoxyethanethiol (1 equivalent) in acetonitrile.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add hydrogen peroxide (3 equivalents) to the stirred solution.

-

Carefully add thionyl chloride (1 equivalent) dropwise, maintaining the temperature at 0°C. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water, 2 N HCl, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation if necessary.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the starting thiol to the disulfide byproduct.[17]

-

Low Temperature: The oxidative chlorination is highly exothermic. Maintaining a low temperature controls the reaction rate and minimizes the formation of byproducts.

-

Order of Addition: Adding the oxidizing and chlorinating agents to the thiol ensures that the thiol is consumed as it reacts, preventing side reactions.

-

Aqueous Workup: The acidic and brine washes remove unreacted reagents, pyridine, and water-soluble byproducts.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion.

Reaction with Nucleophiles:

Caption: Key reactions of this compound with nucleophiles.

-

Reaction with Amines (Sulfonamide Formation): In the presence of a base (often an excess of the amine or a non-nucleophilic base like pyridine), this compound reacts with primary and secondary amines to form stable sulfonamides. This is a cornerstone reaction in medicinal chemistry.

-

Reaction with Alcohols (Sulfonate Ester Formation): With alcohols, again typically in the presence of a base, it forms sulfonate esters.

-

Hydrolysis: Sulfonyl chlorides are generally sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, anhydrous conditions are necessary for most reactions.

Potential Applications in Targeted Protein Degradation

A significant area of potential application for this compound is in the synthesis of bifunctional molecules for targeted protein degradation, such as PROTACs.[1] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the POI by the proteasome.[18]

Hypothetical Role of this compound in PROTAC Synthesis:

The this compound moiety can be incorporated into a PROTAC linker. The sulfonyl chloride can be reacted with an amine-functionalized POI ligand or E3 ligase ligand to form a stable sulfonamide linkage. The ethoxyethyl portion of the molecule provides a flexible and hydrophilic spacer, which can be crucial for achieving the optimal ternary complex formation between the POI and the E3 ligase.

Caption: Hypothetical workflow for the use of this compound in PROTAC synthesis and action.

Safety and Handling

Based on the Safety Data Sheets (SDS) of structurally related compounds like 2-chloroethanesulfonyl chloride and ethanesulfonyl chloride, this compound should be handled with extreme care.[2][6][7][19]

Table 4: Hazard Summary and Handling Precautions

| Hazard Category | Description and Precautions |

| Corrosivity | Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood. |

| Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. Avoid breathing vapors. |

| Reactivity | Reacts violently with water and is moisture-sensitive. Store under an inert atmosphere (nitrogen or argon) in a tightly sealed container. Keep away from strong bases, alcohols, and oxidizing agents. |

| First Aid | In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention. |

Conclusion

This compound is a promising, albeit under-documented, chemical reagent. Its bifunctional nature, combining a reactive sulfonyl chloride with a flexible ethoxyethyl chain, makes it a potentially valuable building block in medicinal chemistry and drug discovery. While further research is needed to fully elucidate its properties and applications, this guide provides a solid foundation for researchers and scientists to understand its synthesis, reactivity, and potential uses, particularly in the exciting field of targeted protein degradation. As with all reactive chemical intermediates, proper handling and safety precautions are paramount.

References

- 1. nbinno.com [nbinno.com]

- 2. fishersci.com [fishersci.com]

- 3. Ethanesulfonyl chloride [webbook.nist.gov]

- 4. Ethanesulfonyl chloride(594-44-5) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-chloroethanesulfonyl chloride(1622-32-8) 1H NMR [m.chemicalbook.com]

- 9. Ethanesulfonyl chloride [webbook.nist.gov]

- 10. Ethanesulfonyl chloride(594-44-5) IR Spectrum [m.chemicalbook.com]

- 11. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 14. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 17. 2-Ethoxyethanethiol | C4H10OS | CID 28497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nj.gov [nj.gov]

Synthesis of 2-Ethoxyethanesulfonyl chloride

An In-Depth Technical Guide to the Synthesis of 2-Ethoxyethanesulfonyl Chloride

Abstract

This compound is a valuable bifunctional molecule utilized in organic synthesis as an important building block and reagent. Its structure, incorporating both a reactive sulfonyl chloride and a flexible ethoxyethyl chain, makes it a significant precursor for introducing the 2-ethoxyethanesulfonyl moiety into a range of molecules, particularly in the development of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of the principal synthetic strategies for this compound, focusing on the underlying chemical principles and field-proven methodologies. A detailed, step-by-step experimental protocol for a robust synthesis pathway is presented, alongside a thorough discussion of safety considerations, reaction mechanisms, and product characterization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this key synthetic intermediate.

Introduction and Significance

Sulfonyl chlorides (R-SO₂Cl) are a class of organosulfur compounds characterized by their high reactivity, driven by the electrophilic nature of the sulfur atom and the excellent leaving group ability of the chloride ion.[1] This reactivity profile allows them to serve as versatile intermediates in a multitude of chemical transformations, most notably in the formation of sulfonamides and sulfonate esters. The 2-ethoxyethanesulfonyl group, in particular, can impart desirable physicochemical properties to a target molecule, such as modified polarity, lipophilicity, and hydrogen bonding capacity, which are critical parameters in drug design and materials science.

The precursor, 2-ethoxyethanol (also known as Ethyl Cellosolve), is a widely available industrial solvent manufactured by the reaction of ethylene oxide with ethanol.[2] It is a clear, colorless liquid that is miscible with water and many organic solvents, making it an ideal and cost-effective starting material for the synthesis of its sulfonyl chloride derivative.[2]

Synthetic Strategies: A Mechanistic Overview

The synthesis of alkanesulfonyl chlorides can be approached through several established routes. For this compound, the most viable strategies originate from 2-ethoxyethanol and proceed through key intermediates such as a thiol or a sulfonate salt. The selection of a specific pathway is often dictated by reagent availability, scalability, and safety considerations.

Two primary pathways are outlined below:

-

Pathway A: Oxidative Chlorination of 2-Ethoxyethanethiol. This route involves the initial conversion of 2-ethoxyethanol to its corresponding thiol, followed by an oxidative chlorination step. While effective, this pathway requires the handling of volatile and odorous thiols.

-

Pathway B: Chlorination of Sodium 2-Ethoxyethanesulfonate. This is a classic and highly reliable method. It involves the conversion of a 2-ethoxyethyl halide to the corresponding stable and non-volatile sulfonate salt, which is then converted to the target sulfonyl chloride using a potent chlorinating agent. This pathway avoids the direct handling of thiols and is often preferred for its robustness and predictability.

The following diagram illustrates these two divergent synthetic approaches starting from 2-ethoxyethanol.

Caption: Divergent synthetic routes to this compound.

This guide will focus on the detailed execution of Pathway B , which represents a more common and industrially scalable approach.

Detailed Experimental Protocol (Pathway B)

This section provides a self-validating, step-by-step methodology for the synthesis of this compound via the chlorination of its corresponding sodium sulfonate salt.

Step 1: Synthesis of Sodium 2-Ethoxyethanesulfonate

The initial step involves a nucleophilic substitution reaction where a 2-ethoxyethyl halide is reacted with sodium sulfite to yield the stable sulfonate salt. 2-Ethoxyethyl bromide is typically used for its higher reactivity compared to the chloride.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine sodium sulfite (1.1 equivalents) and a 1:1 mixture of ethanol and water.

-

Heat the mixture to reflux to ensure complete dissolution of the sodium sulfite.

-

To the refluxing solution, add 2-ethoxyethyl bromide (1.0 equivalent) dropwise over 30-45 minutes.

-

Maintain the reaction at reflux for 4-6 hours, monitoring the disappearance of the alkyl halide by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Filter the white solid, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum to yield sodium 2-ethoxyethanesulfonate.

Step 2: Synthesis of this compound

The conversion of the sulfonate salt to the sulfonyl chloride is achieved using a strong chlorinating agent such as phosphorus pentachloride (PCl₅).[3] This reaction is vigorous and must be performed with caution in a well-ventilated fume hood.

Causality Behind Experimental Choices:

-

Phosphorus Pentachloride (PCl₅): PCl₅ is chosen for its efficacy in converting sulfonate salts and sulfonic acids to their corresponding sulfonyl chlorides.[3][4] The reaction byproducts, phosphoryl chloride (POCl₃) and hydrogen chloride (HCl), are volatile and can be removed during workup.[4][5]

-

Solvent: The reaction is often run neat or in a non-protic, inert solvent like chloroform or dichloromethane to prevent side reactions.

-

Temperature Control: The reaction is highly exothermic. Initial cooling is critical to control the reaction rate and prevent thermal decomposition of the product.

Protocol:

-

Setup: Assemble a dry, three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas).

-

Charging Reagents: Place finely ground, dry sodium 2-ethoxyethanesulfonate (1.0 equivalent) into the reaction flask. Cool the flask in an ice-water bath.

-

Addition of PCl₅: Carefully add phosphorus pentachloride (1.1 equivalents) portion-wise to the stirred sulfonate salt. Control the rate of addition to maintain the internal temperature below 10 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 50-60 °C for 2-3 hours to ensure the reaction goes to completion. The mixture will become a stirrable slurry or liquid.

-

Work-up:

-

Cool the reaction mixture back to room temperature.

-

Carefully quench the reaction by pouring it slowly onto crushed ice in a separate beaker. This step must be done with extreme caution in a fume hood, as excess PCl₅ reacts violently with water.[3]

-

The sulfonyl chloride, being insoluble in water, will separate as an oily layer.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane or diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Step-by-step workflow for the chlorination reaction.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed using standard analytical techniques such as NMR, IR, and Mass Spectrometry.

Table 1: Physicochemical Properties and Expected Yield

| Property | Value | Source |

| Chemical Formula | C₄H₉ClO₃S | - |

| Molar Mass | 172.63 g/mol | - |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | ~80-85 °C at reduced pressure | Estimated |

| Expected Yield | 70-85% | Based on similar preps. |

| Purity (Post-distillation) | >97% | Typical Target |

Safety and Handling

The synthesis of this compound involves several hazardous materials and reactions. Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.[7] All operations should be performed in a certified chemical fume hood.[7][8]

-

Reagent Hazards:

-

Phosphorus Pentachloride (PCl₅): Highly corrosive and reacts violently with water to produce HCl and POCl₃.[3] It is toxic and causes severe burns upon contact. Handle only in a dry, inert atmosphere.

-

Thionyl Chloride (SOCl₂): Corrosive and toxic. Reacts with water to release HCl and SO₂ gases.

-

This compound: Corrosive and a lachrymator. Causes burns to skin, eyes, and the respiratory tract.[7][9] It is moisture-sensitive and will hydrolyze to form corrosive acids.[10]

-

-

Procedural Hazards:

-

The reaction is exothermic and produces corrosive HCl gas. A gas trap containing a basic solution (e.g., NaOH) is essential.

-

The quenching step is extremely hazardous due to the violent reaction of PCl₅ with water.[3] Add the reaction mixture to ice slowly and with vigorous stirring.

-

-

Storage and Disposal: Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, well-ventilated area away from moisture.[7][9] Dispose of all chemical waste according to institutional and local regulations.[7]

Conclusion

The synthesis of this compound is readily achievable through a robust and well-documented pathway involving the chlorination of its sodium sulfonate salt with phosphorus pentachloride. This method, while requiring careful handling of hazardous reagents, provides a reliable route to a high-purity product. The resulting sulfonyl chloride is a key intermediate, offering a gateway to a diverse range of sulfonamides and sulfonate esters for applications in medicinal chemistry and materials science. Adherence to the detailed protocols and safety precautions outlined in this guide is critical for the successful and safe execution of this synthesis.

References

- 1. 2-(4-Ethylphenoxy)ethanesulfonyl chloride | 1018288-26-0 | Benchchem [benchchem.com]

- 2. 2-Ethoxyethanol - Wikipedia [en.wikipedia.org]

- 3. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. doubtnut.com [doubtnut.com]

- 6. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. gebauer.com [gebauer.com]

Introduction: Understanding 2-Ethoxyethanesulfonyl Chloride

An In-depth Technical Guide to the Reactivity Profile of 2-Ethoxyethanesulfonyl Chloride

This compound, with the chemical formula C4H9ClO3S, is a sulfonyl chloride functionalized with an ethoxyethyl group. While not as commonly cited as classic reagents like tosyl chloride or mesyl chloride, it serves as a valuable building block in organic synthesis, particularly for introducing the 2-ethoxyethanesulfonate moiety. This group can modify the physicochemical properties of a parent molecule, such as its solubility, by introducing a flexible, polar ether linkage. Its primary utility lies in the formation of sulfonamides and sulfonate esters, which are key functional groups in a wide array of biologically active molecules and materials. This guide provides a detailed examination of its reactivity, applications, and handling protocols for researchers in the chemical and pharmaceutical sciences.

Core Reactivity: The Electrophilic Sulfur Center

The reactivity of this compound is dictated by the highly electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). The sulfur atom is bonded to two strongly electron-withdrawing oxygen atoms and a chlorine atom, creating a significant partial positive charge. This renders the sulfur susceptible to attack by a wide range of nucleophiles.

The fundamental reaction mechanism is a nucleophilic acyl substitution at the sulfur center. A nucleophile (Nu:) attacks the electrophilic sulfur, leading to the formation of a transient, high-energy intermediate. The chloride ion, being an excellent leaving group, is subsequently expelled, resulting in the formation of a new bond between the nucleophile and the sulfonyl group.

Caption: General mechanism of nucleophilic substitution at the sulfonyl center.

Key Synthetic Applications

The primary utility of this compound is in its reaction with nucleophiles to form stable sulfonamide and sulfonate ester linkages.

Sulfonamide Formation

The reaction with primary or secondary amines is typically rapid and high-yielding, producing the corresponding sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide group is a key component of many therapeutic agents. The reaction is generally carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

A specific application is detailed in the synthesis of N-(2-ethoxyethyl)sulfonyl-N'-(4-methylcyclohexyl)urea, where this compound is reacted with an amine to form an intermediate sulfonamide.

Sulfonate Ester Formation

Alcohols and phenols react with this compound, typically in the presence of a base like pyridine, to form sulfonate esters. Pyridine often serves as both the base and a nucleophilic catalyst, activating the sulfonyl chloride for attack by the alcohol. Sulfonate esters are excellent leaving groups in substitution and elimination reactions, making them valuable synthetic intermediates.

| Reaction Type | Nucleophile | Product | Byproduct | Typical Base |

| Sulfonamide Synthesis | Primary/Secondary Amine (R₂NH) | Sulfonamide (R'SO₂NR₂) | HCl | Triethylamine, Pyridine |

| Sulfonate Ester Synthesis | Alcohol/Phenol (ROH) | Sulfonate Ester (R'SO₂OR) | HCl | Pyridine |

Experimental Protocol: Synthesis of a Sulfonamide

This protocol provides a representative procedure for the synthesis of a sulfonamide using this compound and a generic primary amine, based on established methodologies for sulfonyl chlorides.

Objective: To synthesize N-alkyl-2-ethoxyethanesulfonamide.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

-

Reaction Setup:

-

Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

-

Reagent Addition:

-

Dissolve this compound (1.1 eq) in a separate portion of anhydrous dichloromethane.

-

Transfer this solution to a dropping funnel and add it dropwise to the cooled amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

-

Aqueous Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. This removes excess triethylamine, unreacted amine, and aqueous contaminants.

-

-

Isolation and Purification:

-

Dry the separated organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude sulfonamide.

-

Purify the crude product by flash column chromatography or recrystallization as needed.

-

Caption: Experimental workflow for the synthesis of a sulfonamide.

Safety and Handling Considerations

As with all sulfonyl chlorides, this compound must be handled with appropriate care in a well-ventilated fume hood.

-

Corrosive: It is corrosive and can cause severe skin burns and eye damage.

-

Moisture Sensitive: It reacts with water and moisture in the air to produce hydrochloric acid and 2-ethoxyethanesulfonic acid, which are also corrosive. Therefore, it should be stored under anhydrous conditions in a tightly sealed container.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this reagent.

Conclusion

This compound is a versatile reagent for the introduction of the 2-ethoxyethanesulfonyl group into organic molecules. Its reactivity is dominated by the electrophilic nature of the sulfonyl sulfur, leading to efficient reactions with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively. Understanding its reactivity profile, coupled with adherence to strict safety protocols, enables its effective use in synthetic and medicinal chemistry research.

Stability of 2-Ethoxyethanesulfonyl chloride in organic solvents

An In-depth Technical Guide to the Stability of 2-Ethoxyethanesulfonyl Chloride in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a crucial reagent in modern organic synthesis, valued for its utility in introducing the 2-ethoxyethanesulfonyl group into molecules, a common motif in pharmaceutical and agrochemical development. However, the inherent reactivity of the sulfonyl chloride functional group presents significant challenges regarding its stability in various organic solvents. This guide provides a comprehensive analysis of the factors governing the stability of this compound, drawing upon fundamental principles of sulfonyl chloride reactivity and providing actionable protocols for researchers to assess its stability in their specific applications. We will explore the mechanistic pathways of degradation, the influence of solvent properties, and best practices for handling and storage to ensure the integrity of this vital reagent.

Introduction: The Double-Edged Sword of Reactivity

The synthetic utility of any reagent is intrinsically linked to its reactivity. For sulfonyl chlorides, and by extension this compound, this reactivity is a double-edged sword. The highly electrophilic sulfur atom is readily attacked by nucleophiles, forming the desired sulfonamides, sulfonates, and other derivatives. However, this same reactivity makes the compound susceptible to degradation by common laboratory solvents, impurities, and atmospheric moisture.

Understanding the stability of this compound is not merely an academic exercise; it is a critical parameter for ensuring the reproducibility and success of synthetic protocols. The presence of degradation products can lead to reduced yields, complex purification challenges, and the formation of unwanted byproducts. This guide aims to provide drug development professionals and researchers with the foundational knowledge and practical tools to mitigate these risks.

Mechanistic Underpinnings of this compound Instability

The stability of this compound is primarily dictated by its susceptibility to nucleophilic attack at the sulfonyl sulfur. The primary degradation pathways in the context of organic solvents are solvolysis and reaction with common impurities.

Solvolysis: The Solvent as a Reagent

Solvolysis refers to the reaction of a substrate with the solvent. For this compound, this is a significant concern in protic solvents, which contain nucleophilic hydroxyl or amine groups.

-

Hydrolysis: The most common degradation pathway is hydrolysis, caused by residual water in organic solvents. The reaction proceeds via nucleophilic attack of water on the sulfonyl chloride, leading to the formation of the corresponding sulfonic acid and hydrochloric acid. This is often an autocatalytic process, as the generated HCl can accelerate further hydrolysis.

-

Alcoholysis: In alcoholic solvents such as methanol or ethanol, the alcohol can act as a nucleophile, leading to the formation of a sulfonate ester. This is a significant consideration when using these common solvents as reaction media or for purification.

-

Aminolysis: In the presence of amine-containing solvents or additives, this compound will readily react to form sulfonamides.

Influence of the 2-Ethoxyethyl Group

The 2-ethoxyethyl group is not merely a passive spectator. The ether oxygen, while a relatively weak nucleophile, could potentially participate in intramolecular reactions or influence the electron density at the sulfonyl center, albeit this effect is generally considered to be minor compared to the inherent reactivity of the sulfonyl chloride group itself.

The Critical Role of the Solvent: A Predictive Framework

The choice of solvent is paramount in controlling the stability of this compound. Solvents can be broadly categorized based on their polarity and their ability to donate protons (protic vs. aprotic).

| Solvent Class | Representative Examples | Expected Stability of this compound | Rationale |

| Aprotic Non-Polar | Hexanes, Toluene, Dichloromethane | High | These solvents are non-nucleophilic and have low water miscibility, minimizing hydrolytic degradation. |

| Aprotic Polar | Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Moderate to High | While generally good choices, these solvents are more hygroscopic than non-polar alternatives. The purity of the solvent is critical. DMF can contain trace amine impurities from its synthesis, which can react. |

| Protic Polar | Methanol, Ethanol, Isopropanol | Low | These solvents will directly react with this compound via alcoholysis. Their use should be avoided unless they are intended as a reactant. |

| Protic Polar (Aqueous) | Water | Very Low | Rapid hydrolysis will occur. |

Disclaimer: This table provides a general guideline. The actual stability will depend on the specific conditions, including temperature, solvent purity (especially water content), and storage time.

Experimental Protocol for Assessing Stability: A Self-Validating Workflow

Given the lack of extensive published stability data for this compound, an in-house stability study is often warranted, especially for GMP or process development applications. The following protocol provides a robust framework for such a study.

Objective

To determine the rate of degradation of this compound in a chosen organic solvent over time at a specified temperature.

Materials and Methods

-

This compound (of known purity)

-

High-purity, anhydrous organic solvent(s) of interest

-

Inert gas (Nitrogen or Argon)

-

HPLC or GC system with a suitable detector (e.g., UV or MS)

-

Calibrated analytical balance and volumetric glassware

-

Constant temperature bath or incubator

Experimental Workflow

Caption: Experimental workflow for determining the stability of this compound.

Step-by-Step Procedure

-

Preparation of Stock Solution: In a glovebox or under a stream of inert gas, prepare a stock solution of this compound in the chosen anhydrous solvent to a known concentration (e.g., 10 mg/mL).

-

Aliquoting: Immediately dispense aliquots of the stock solution into several small, airtight vials (e.g., HPLC vials with PTFE septa).

-

Time Zero (t=0) Analysis: Take one or two vials for immediate analysis to establish the initial concentration and purity.

-

Incubation: Place the remaining vials in a constant temperature environment that mimics your process or storage conditions (e.g., 25 °C, 40 °C).

-

Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), remove a vial from the incubator.

-

Quenching (Optional but Recommended): If the analytical method is not immediate, the sample can be quenched by diluting it in a cold, non-protic, and non-nucleophilic solvent (e.g., hexane) to slow down further degradation.

-

Analysis: Analyze the sample using a validated analytical method (e.g., HPLC, GC) to determine the concentration of remaining this compound.

-

Data Analysis: Plot the concentration of this compound as a function of time. From this data, the degradation rate and the half-life of the compound in that solvent and at that temperature can be calculated.

Best Practices for Handling and Storage

To maximize the shelf-life and ensure the quality of this compound, the following practices are essential:

-

Inert Atmosphere: Always handle and store the reagent under an inert atmosphere (nitrogen or argon) to protect it from atmospheric moisture.

-

Anhydrous Solvents: Use high-purity, anhydrous solvents with low water content. Consider using freshly distilled solvents or those from sealed systems (e.g., AcroSeal™ or Sure/Seal™).

-

Temperature Control: Store the reagent at low temperatures (as recommended by the manufacturer, typically 2-8 °C) to slow the rate of any potential decomposition reactions.

-

Material Compatibility: Use glass or PTFE-lined containers and equipment. Avoid materials that could be corroded by the reagent or the HCl byproduct of hydrolysis.

Conclusion

While this compound is a powerful synthetic tool, its utility is directly tied to its purity and stability. A thorough understanding of its reactivity with common organic solvents and impurities is crucial for the development of robust and reproducible chemical processes. By employing the predictive framework and the experimental protocols outlined in this guide, researchers can proactively manage the stability of this reagent, leading to improved synthetic outcomes and higher quality products. The principles of inert handling, the use of anhydrous solvents, and appropriate temperature control are the cornerstones of maintaining the integrity of this compound.

A Senior Application Scientist's Guide to 2-Chloroethanesulfonyl Chloride: From Hazard Identification to Emergency Response

Author's Note: The topic specified was "2-Ethoxyethanesulfonyl chloride." However, extensive database searches revealed a scarcity of safety and application data for this compound. Conversely, a structurally similar and widely used reagent, 2-Chloroethanesulfonyl chloride (CAS No. 1622-32-8) , possesses a wealth of safety information and is critical in chemical synthesis. This guide will focus on this latter compound, as it is presumed to be the intended subject of inquiry for professionals in research and drug development.

This document moves beyond the standard Safety Data Sheet (SDS) format. It is designed to provide not just the "what" of safety protocols but the fundamental "why," grounded in the chemical principles that govern the reactivity and toxicology of this potent bifunctional reagent. For researchers, understanding the causality behind safety measures is paramount to building a resilient and proactive safety culture in the laboratory.

Section 1: Core Chemical Identity and Physicochemical Characteristics

2-Chloroethanesulfonyl chloride is a liquid reagent valued in organic synthesis for its two reactive sites: the sulfonyl chloride and the terminal alkyl chloride. This bifunctionality allows for the introduction of the vinylsulfone moiety or other complex sulfonamides and sulfonates. However, its utility is matched by its significant hazards, which are rooted in its physical and chemical properties.

A summary of its key physicochemical data is presented below. This data is foundational to understanding its behavior in a laboratory setting, from vapor pressure influencing inhalation risk to its density affecting spill behavior.

| Property | Value | Source(s) |

| Chemical Formula | C₂H₄Cl₂O₂S | [1] |

| Molecular Weight | 163.02 g/mol | [1] |

| Appearance | Colorless to light yellow/brown liquid | [1][2] |

| Boiling Point | 78-86 °C @ 9-15 mmHg | [1] |

| Density | 1.550 - 1.56 g/mL at 25 °C | [1] |

| Vapor Pressure | 15 mmHg @ 84 °C | [1] |

| Flash Point | > 99 °C / 210.2 °F | [1] |

| Solubility | Reacts with water and alcohol | [3] |

Section 2: The Primary Hazard Profile: Corrosivity and Extreme Reactivity

The dominant hazard of 2-chloroethanesulfonyl chloride, like all sulfonyl chlorides, is its violent and exothermic reaction with nucleophiles, most notably water.[4] This is not a simple dissolution; it is a rapid chemical transformation that generates highly corrosive and toxic byproducts.

Causality of Water Reactivity: The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. It is readily attacked by the lone pair of electrons on the oxygen atom of water. This hydrolysis reaction produces 2-chloroethanesulfonic acid and hydrogen chloride (HCl) gas.[5][6] The generation of HCl gas can rapidly pressurize a container and creates a severe inhalation hazard.[1]

Caption: Hydrolysis of 2-Chloroethanesulfonyl chloride.

This reactivity extends to other common laboratory nucleophiles, including:

-

Alcohols: Forms sulfonate esters and HCl.

-

Amines: Forms sulfonamides and HCl.[4]

-

Strong Bases and Oxidizing Agents: Incompatible, can lead to violent reactions.[7]

Trustworthiness through Self-Validation: When setting up a reaction, the integrity of your inert atmosphere is a self-validating checkpoint. A positive pressure of nitrogen or argon, confirmed by bubbler activity, provides direct evidence that atmospheric moisture is being excluded, thus preventing the primary hazardous reaction from occurring unintentionally.

Section 3: Toxicological Profile and Routes of Exposure

The toxicity of 2-chloroethanesulfonyl chloride is a direct consequence of its reactivity. It is classified as acutely toxic and corrosive. Exposure by any route can cause severe and potentially fatal injuries.

| GHS Hazard Classification | Hazard Statement | Source(s) |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | |

| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage | [8] |

| Acute Toxicity, Inhalation (Category 1) | H330: Fatal if inhaled | [8] |

| STOT SE (Category 3) | H335: May cause respiratory irritation | [8] |

-

Inhalation: This is the most critical route of exposure. The vapor itself is irritating, but its immediate hydrolysis to HCl upon contact with the moist tissues of the respiratory tract causes severe corrosive damage, leading to chemical burns, pulmonary edema, and death.[6][8] The onset of pulmonary edema may be delayed for several hours after exposure.[6]

-

Dermal Contact: The liquid causes severe, deep, and painful burns.[8] The damage is exacerbated by the moisture present on the skin, initiating the hydrolysis reaction directly on the tissue. Prompt and thorough decontamination is essential.

-

Eye Contact: Causes severe eye burns and permanent damage.[8] The cornea is extremely sensitive to corrosive materials. Immediate and prolonged irrigation is critical to mitigate the damage.

-

Ingestion: Highly toxic and corrosive. Causes severe burns to the mouth, throat, and stomach.[1][9] Do NOT induce vomiting, as this will re-expose the esophagus to the corrosive material.[1]

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered defense is required to handle this reagent. This defense system begins with engineering controls and is reinforced by meticulous selection and use of PPE.

Engineering Controls (The First Line of Defense):

-

Chemical Fume Hood: All manipulations must be performed in a certified chemical fume hood to control vapor exposure.[10]

-

Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

-

Proximity to Safety Equipment: Work must be conducted in a location with immediate access to a safety shower and an eyewash station.[1]

Personal Protective Equipment (The Last Line of Defense): The selection of PPE is not a matter of preference but a requirement dictated by the chemical's properties.

| Equipment | Specification and Rationale |

| Hand Protection | Wear appropriate protective gloves (e.g., butyl rubber, Viton®). Consult the glove manufacturer's compatibility charts. Double-gloving is recommended. The rationale is to prevent skin contact and burns. |

| Eye/Face Protection | Wear chemical safety goggles and a full-face shield. Goggles protect from splashes, while the face shield protects the entire face from splashes and vapor. |

| Skin and Body Protection | Wear a flame-retardant laboratory coat and consider a chemical-resistant apron. Ensure full coverage of legs and arms. The rationale is to protect skin from accidental splashes. |

| Respiratory Protection | For any situation where fume hood integrity is compromised or for emergency response, a full-facepiece respirator with an appropriate acid gas/organic vapor cartridge or a self-contained breathing apparatus (SCBA) is mandatory.[1] This is critical due to the "Fatal if Inhaled" classification. |

digraph "Safe_Handling_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#202124", arrowhead=normal];A[label="1. Risk Assessment\nReview SDS & SOP"]; B[label="2. Prepare Engineering Controls\nCertify Fume Hood, Check Safety Shower/Eyewash"]; C [label="3. Don Full PPE\nGoggles, Face Shield, Gloves, Lab Coat"]; D [label="4. Prepare Inert Atmosphere\nAssemble dry glassware under N₂/Ar"]; E [label="5. Reagent Transfer\nUse syringe/cannula in hood"]; F [label="6. Reaction Monitoring\nMaintain inert atmosphere and temperature control"]; G [label="7. Controlled Quenching\nSlowly add reaction mixture to a neutralizing solution"]; H [label="8. Decontamination & Waste Disposal\nRinse glassware with appropriate solvent, dispose of waste correctly"];

A -> B -> C -> D -> E -> F -> G -> H; }

Caption: A systematic workflow for the safe handling of 2-chloroethanesulfonyl chloride.

Section 5: Experimental Protocol for Safe Handling and Storage

This protocol outlines a standard procedure for using 2-chloroethanesulfonyl chloride in a reaction.

1.0 Preparation and Pre-Reaction Checks 1.1. Ensure the chemical fume hood is operational and the sash is at the lowest practical height. 1.2. Verify that a compatible fire extinguisher (dry chemical, CO₂), spill kit (with dry absorbent like sand or vermiculite), and neutralizing agent (sodium bicarbonate) are readily available. 1.3. Don all required PPE as specified in Section 4. 1.4. Assemble and flame-dry all glassware under vacuum, then allow it to cool to room temperature under a positive pressure of nitrogen or argon.

2.0 Reagent Transfer 2.1. The reagent bottle should be allowed to equilibrate to the ambient temperature of the fume hood before opening to prevent condensation of atmospheric moisture into the container. 2.2. Secure the reagent bottle in the fume hood. 2.3. Using a syringe with a needle long enough to reach the liquid, slowly draw the required volume. Ensure the syringe is dry. 2.4. Transfer the reagent to the reaction vessel sub-surface to avoid splashing.

3.0 Storage 3.1. Store the container tightly closed in a dry, cool, and well-ventilated area.[7] 3.2. The storage area should be designated for corrosives and be separate from bases, oxidizing agents, and other incompatible materials.[1][7] 3.3. Store under nitrogen to protect from moisture.[1]

Section 6: Emergency Protocols: A Decision-Based Workflow

In the event of an emergency, a clear and logical response is critical. Avoid panic and follow a pre-determined plan.

Caption: Decision tree for emergency response procedures.

Key Emergency Takeaways:

-

DO NOT USE WATER on spills or fires involving 2-chloroethanesulfonyl chloride.[6] The reaction will produce large quantities of corrosive HCl gas.

-

For skin/eye contact, the immediate response is copious flushing with water.[1][7] Here, the benefit of dilution outweighs the hazard of reaction.

-

Always prioritize personal safety. If a situation is beyond your control, evacuate and call for emergency response.

Section 7: Waste Disposal and Decontamination

Hazardous waste must be handled with the same care as the parent reagent.

Decontamination:

-

Glassware should be rinsed with an organic solvent (e.g., acetone) in the fume hood. This rinse solvent must be collected as hazardous waste.

-

The glassware can then be slowly and carefully quenched by rinsing with a dilute solution of sodium bicarbonate.

Waste Disposal:

-

Quenching: Unused reagent or reaction residues must be slowly added to a stirred, ice-cold, and weak basic solution (e.g., sodium bicarbonate or sodium carbonate). This must be done in a fume hood, as the reaction will generate gas.

-

Collection: The neutralized aqueous waste should be collected in a properly labeled hazardous waste container.

-

Disposal: All waste, including contaminated absorbents and PPE, must be disposed of through your institution's environmental health and safety office.[1]

References

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 5. ETHANESULFONYL CHLORIDE, 2-CHLORO- [yufenggp.com]

- 6. ETHANESULFONYL CHLORIDE, 2-CHLORO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. nj.gov [nj.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. sites.rowan.edu [sites.rowan.edu]

An In-depth Technical Guide to 2-Chloroethanesulfonyl Chloride: Properties, Synthesis, and Applications

Introduction

In the landscape of modern synthetic chemistry, sulfonyl chlorides are indispensable reagents, serving as robust electrophiles for the introduction of the sulfonyl moiety into a vast array of molecules. This guide provides a comprehensive technical overview of 2-Chloroethanesulfonyl chloride (CAS No: 1622-32-8), a bifunctional reagent of significant interest to researchers in organic synthesis and drug development. While the query specified "2-Ethoxyethanesulfonyl chloride," extensive database searches indicate a likely misnomer, with the scientifically prominent and commercially available compound being 2-Chloroethanesulfonyl chloride. This document will, therefore, focus on the latter, providing in-depth insights into its molecular characteristics, synthesis, reactivity, and applications, grounded in established scientific literature and safety protocols.

This guide is structured to provide not just data, but a causal understanding of the compound's behavior, enabling researchers to confidently and safely incorporate it into their experimental designs.

Core Molecular and Physical Characteristics

2-Chloroethanesulfonyl chloride is a reactive compound featuring two key electrophilic sites: the sulfonyl chloride group and the alkyl chloride group. This dual reactivity makes it a versatile building block for creating complex molecular architectures.

Chemical Identity

A clear identification of the molecule is paramount before any experimental work. The key identifiers for 2-Chloroethanesulfonyl chloride are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-Chloroethane-1-sulfonyl chloride | [1] |

| CAS Number | 1622-32-8 | [2][3] |

| Molecular Formula | C₂H₄Cl₂O₂S | [1][2] |

| Molecular Weight | 163.01 - 163.03 g/mol | [1][2][3] |

| InChI Key | VHCSBTPOPKFYIU-UHFFFAOYSA-N | [2][3] |

| SMILES | C(CCl)S(=O)(=O)Cl | [1][2] |

Physicochemical Properties

The physical properties of a reagent dictate its handling, storage, and reaction conditions. 2-Chloroethanesulfonyl chloride is a combustible liquid that is highly sensitive to moisture.[3][4]

| Property | Value | Source |

| Appearance | Liquid | [3] |

| Density | 1.56 g/mL at 25 °C | [2][3] |

| Boiling Point | 84-86 °C at 15 mmHg (~203 °C at atm. pressure) | [2][3] |

| Refractive Index | n20/D 1.4915 - 1.493 | [2][3] |

| Flash Point | >110 °C (>230 °F) | [2][3] |

| Solubility | Reacts with water. Soluble in many organic solvents. | [2] |

| Vapor Pressure | 15 mmHg at 84 °C | [3] |

Synthesis and Manufacturing Principles

The synthesis of alkylsulfonyl chlorides is a well-established field in organic chemistry. Generally, these compounds are prepared via the oxidative chlorination of sulfur-containing precursors like thiols, disulfides, or S-alkyl isothiourea salts.[5][6]

General Synthetic Workflow

A common and environmentally conscious approach involves the oxidative chlorination of S-alkyl isothiourea salts, which are readily prepared from the corresponding alkyl halide and thiourea.[6][7] This avoids the direct handling of volatile and malodorous thiols.

Caption: Generalized synthetic pathway for 2-Chloroethanesulfonyl chloride.

Causality Behind Experimental Choices:

-

Isothiourea Salt Intermediate: Using the S-alkyl isothiourea salt is advantageous as it creates a stable, solid precursor that is easier to handle than the corresponding thiol (2-chloroethanethiol), which is volatile and has a noxious odor.

-

Aqueous Medium: The oxidative chlorination is often performed in an aqueous solution. Chlorine gas is bubbled through the solution containing the substrate. This method is effective for producing the sulfonyl chloride.[8]

Chemical Reactivity and Mechanistic Pathways

The utility of 2-Chloroethanesulfonyl chloride stems from its predictable yet potent reactivity. The sulfur atom is highly electron-deficient due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a hard electrophile.

Reactions at the Sulfonyl Group

The sulfonyl chloride moiety readily reacts with a wide range of nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives. This is the most common application of this functional group.

Caption: Key nucleophilic substitution reactions of 2-Chloroethanesulfonyl chloride.

-

Reaction with Amines: This is a cornerstone reaction in medicinal chemistry for the synthesis of sulfonamides, a common motif in many pharmaceutical agents.

-

Reaction with Alcohols: Forms sulfonate esters, which can be used as protecting groups or as leaving groups in subsequent nucleophilic substitution reactions.

-

Hydrolysis: The compound reacts violently with water to produce 2-chloroethanesulfonic acid and hydrochloric acid gas.[9][10] This underscores its moisture sensitivity and the need for anhydrous handling conditions.

Applications in Drug Discovery and Organic Synthesis

The dual functionality of 2-Chloroethanesulfonyl chloride makes it a valuable tool for synthetic chemists.

Synthesis of Heterocycles

It serves as a key reagent in one-pot sulfonylation followed by intramolecular thia-Michael addition protocols. This elegant strategy has been used to synthesize 1,5,2-dithiazepine 1,1-dioxides, which are heterocyclic structures of interest in medicinal chemistry.[2][3]

Preparation of Vinyl Sulfonamides and Sulfonates

The 2-chloroethyl group can undergo elimination of HCl in the presence of a base to form a vinylsulfonyl group. This transformation makes 2-chloroethanesulfonyl chloride a stable precursor to the more reactive ethenesulfonyl chloride. The resulting vinyl sulfonamides and sulfonates are important Michael acceptors and dienophiles in Diels-Alder reactions.[2][11]

Safety, Handling, and Storage Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling 2-Chloroethanesulfonyl chloride. It is classified as corrosive, causing severe skin burns and eye damage, harmful if swallowed, and potentially fatal if inhaled.[3][10][12]

Personal Protective Equipment (PPE)

A self-validating system of protection involves a multi-layered approach to PPE.

-

Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[4]

-

Skin Protection: Wear a chemical-resistant apron or lab coat and compatible protective gloves (e.g., butyl rubber, Viton). Always inspect gloves for integrity before use.[4]

-

Respiratory Protection: All handling must be performed in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator with an appropriate cartridge for acid gases and organic vapors is required.[12][13]

Handling and Storage Protocol

-

Inert Atmosphere: The compound is moisture-sensitive and should be stored and handled under an inert atmosphere (e.g., nitrogen or argon).[2][9]

-

Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[12]

-

Incompatible Materials: Keep away from water, strong bases, strong oxidizing agents, alcohols, and amines.[4][10]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. The storage area should be designated for corrosive materials.[9][12]

Spill and Emergency Response Workflow

A pre-planned response is critical for mitigating the risks associated with a spill.

Caption: Emergency response workflow for a 2-Chloroethanesulfonyl chloride spill.

Conclusion

2-Chloroethanesulfonyl chloride is a potent and versatile chemical reagent with significant applications in organic synthesis and the development of novel chemical entities. Its dual electrophilic nature allows for complex molecular construction through sequential or one-pot reactions. However, its high reactivity, particularly its violent reaction with water and its corrosive properties, necessitates rigorous and well-documented handling and safety procedures. By understanding the fundamental principles of its reactivity and adhering to strict safety protocols, researchers can effectively and safely leverage this valuable compound in their scientific pursuits.

References

- 1. 2-Chloroethanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. 2-Chloroethanesulfonyl chloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2-Chloroethanesulfonyl chloride 96 1622-32-8 [sigmaaldrich.com]

- 4. nj.gov [nj.gov]

- 5. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]

- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Sciencemadness Discussion Board - Ethane Sulfonyl Chloride Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. ETHANESULFONYL CHLORIDE, 2-CHLORO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. repository.rit.edu [repository.rit.edu]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Navigating the Physicochemical Frontier: A Technical Guide to the Boiling Point of 2-Ethoxyethanesulfonyl Chloride

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Challenge of Undocumented Physical Properties

In the landscape of chemical research and development, particularly in the synthesis of novel compounds for pharmaceutical applications, scientists frequently encounter molecules with uncharacterized physical properties. 2-Ethoxyethanesulfonyl chloride serves as a prime example. A literature and database search reveals a significant data gap concerning its boiling point. This absence of data necessitates a systematic approach, combining predictive methodologies with precise experimental determination.

Sulfonyl chlorides are a vital class of organic compounds, extensively used as intermediates in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing functional groups.[1] The boiling point is a fundamental physicochemical parameter that dictates purification strategies, particularly distillation, and provides insights into the intermolecular forces at play. An accurate boiling point is therefore indispensable for process development, scale-up, and ensuring the purity of subsequent reaction products.

This guide will provide a comprehensive pathway to confidently determine the boiling point of this compound, starting with a theoretical estimation based on structurally analogous compounds.

Theoretical Estimation of Boiling Point

In the absence of experimental data, the boiling point of this compound can be estimated by examining the boiling points of structurally related compounds. This comparative analysis allows us to predict a reasonable temperature range for this physical property.

| Compound | Structure | Molecular Weight ( g/mol ) | Reported Boiling Point (°C) |

| Ethanesulfonyl chloride | CH₃CH₂SO₂Cl | 128.58 | 177.5[2] |

| 2-Chloroethanesulfonyl chloride | ClCH₂CH₂SO₂Cl | 163.02 | 84-86 / 15 mmHg[3] |

Analysis of Structural Analogs:

-

Ethanesulfonyl chloride provides a baseline for a simple alkyl sulfonyl chloride.[2]

-

2-Chloroethanesulfonyl chloride introduces a halogen at the 2-position, which is structurally similar to the ethoxy group in our target molecule in terms of being an electronegative substituent on the ethyl chain.[3]

The presence of the ethoxy group in this compound (CH₃CH₂OCH₂CH₂SO₂Cl) is expected to increase the molecular weight and introduce a polar ether linkage. Both of these factors will likely lead to a higher boiling point compared to ethanesulfonyl chloride and 2-chloroethanesulfonyl chloride under the same pressure. The ether oxygen can also participate in dipole-dipole interactions, further increasing the energy required to transition into the vapor phase.

Based on these comparisons, it is reasonable to predict that the boiling point of this compound will be significantly higher than that of 2-chloroethanesulfonyl chloride at a reduced pressure.

Synthesis and Purification of this compound

A prerequisite for any physical property determination is the synthesis and rigorous purification of the compound of interest. The following is a plausible synthetic route, based on established methods for preparing alkyl sulfonyl chlorides.

Proposed Synthetic Pathway

A common and effective method for the synthesis of alkyl sulfonyl chlorides is the oxidative chlorination of the corresponding thiol or disulfide.[4][5]

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, add a solution of 2-ethoxyethanethiol in a suitable solvent (e.g., dichloromethane).

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Chlorination: Bubble chlorine gas through the stirred solution at a rate that maintains the temperature below 10 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of aliquots.

-

Work-up: Once the reaction is complete, purge the excess chlorine with a stream of nitrogen. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification: Vacuum Distillation

Due to the reactive nature of sulfonyl chlorides, purification is best achieved by vacuum distillation. This technique lowers the boiling point, minimizing thermal decomposition.

Caption: Workflow for the purification of this compound.

Protocol:

-

Set up a vacuum distillation apparatus with a short path distillation head.

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Gradually apply vacuum and gently heat the flask using a heating mantle.

-

Collect the fraction that distills at a constant temperature. This temperature is the boiling point at the recorded pressure.

Experimental Determination of the Boiling Point

With a purified sample, the boiling point can be accurately determined. Given the reactive nature of sulfonyl chlorides, certain precautions are necessary.

Recommended Method: Thiele Tube Method

The Thiele tube method is a suitable technique for determining the boiling point of small quantities of a liquid.[6]

Protocol:

-

Sample Preparation: Place a small amount (0.5-1 mL) of purified this compound into a small test tube.

-

Capillary Tube: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil).

-

Heating: Gently heat the side arm of the Thiele tube.[7]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.[8]

Alternative Method: Simple Distillation

For larger quantities, a simple distillation can be used to determine the boiling point.[9][10]

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus.

-

Distillation: Place the purified this compound in the distillation flask. Heat the flask and record the temperature at which a steady distillation rate is achieved. This temperature is the boiling point at the measured atmospheric pressure.

Analytical Characterization for Purity and Identity Confirmation

It is imperative to confirm the identity and purity of the synthesized and purified this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity and confirming the molecular weight of volatile compounds.[11][12][13][14]

-

Expected Findings: A single major peak in the gas chromatogram would indicate a high degree of purity. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns for a sulfonyl chloride, such as the loss of a chlorine radical and sulfur dioxide.[15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[16][17][18]

-

Expected Characteristic Absorptions:

-

Strong asymmetric and symmetric S=O stretching bands around 1370-1335 cm⁻¹ and 1180-1165 cm⁻¹, respectively.

-

C-O-C stretching band for the ether linkage around 1150-1085 cm⁻¹.

-

C-H stretching bands for the alkyl groups around 2980-2850 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.[19][20][21][22]

-

¹H NMR: The spectrum is expected to show distinct signals for the ethoxy and the sulfonyl chloride adjacent methylene protons, with characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The spectrum will show the number of unique carbon environments in the molecule.

Conclusion

While the boiling point of this compound is not documented in readily accessible literature, this guide provides a comprehensive, scientifically grounded framework for its determination. By combining theoretical estimation with a robust experimental plan encompassing synthesis, purification, and multi-faceted analytical characterization, researchers can confidently establish this critical physical property. This systematic approach not only ensures the quality and reliability of the data but also exemplifies a sound scientific methodology for the characterization of novel chemical entities in the pursuit of new medicines and materials.

References

- 1. 2-(4-Ethylphenoxy)ethanesulfonyl chloride | 1018288-26-0 | Benchchem [benchchem.com]

- 2. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. vernier.com [vernier.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. omicsonline.org [omicsonline.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. acdlabs.com [acdlabs.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 2-chloroethanesulfonyl chloride(1622-32-8) 1H NMR [m.chemicalbook.com]

- 20. Ethanesulfonyl chloride(594-44-5) 1H NMR [m.chemicalbook.com]

- 21. 2-Naphthalenesulfonyl chloride(93-11-8) 1H NMR [m.chemicalbook.com]

- 22. 1H proton nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to the Storage of 2-Ethoxyethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxyethanesulfonyl chloride is a reactive chemical intermediate of significant interest in organic synthesis and drug development. As with all sulfonyl chlorides, its stability and integrity are paramount for successful and reproducible experimental outcomes. This guide provides an in-depth analysis of the chemical principles governing the stability of this compound and outlines authoritative, field-proven protocols for its optimal storage. The core directive of this document is to ensure the long-term viability of the reagent by mitigating degradation pathways, primarily hydrolysis and thermal decomposition. By adhering to the scientifically grounded procedures detailed herein, researchers can ensure the quality and reactivity of their starting materials, a cornerstone of robust scientific inquiry.

The Chemical Rationale: Understanding the Instability of this compound

The this compound molecule's reactivity is dominated by the electrophilic sulfur atom in the sulfonyl chloride group (-SO₂Cl). This inherent reactivity, while synthetically useful, also renders the compound susceptible to degradation, primarily through two key pathways: hydrolysis and thermal decomposition.

Hydrolysis: The Primary Degradation Pathway

The most significant and immediate threat to the integrity of this compound is its reaction with water. Sulfonyl chlorides react readily with nucleophiles, and water is a potent one.[1] The reaction proceeds via nucleophilic attack of a water molecule on the electrophilic sulfur atom, leading to the displacement of the chloride ion. This exothermic reaction produces 2-ethoxyethanesulfonic acid and corrosive hydrogen chloride (HCl) gas.[2][3]

The presence of even trace amounts of moisture in the storage environment can initiate this degradation cascade. The generated HCl can also catalyze further decomposition. Therefore, the cornerstone of any effective storage protocol is the stringent exclusion of atmospheric and incidental moisture.[4][5][6]

Thermal Decomposition

Core Storage Protocol: A Multi-Faceted Approach to Preservation

A robust storage strategy for this compound integrates control over temperature, atmosphere, and containment. The following protocols are designed to create a self-validating system that protects the compound from degradation.

Temperature: The Foundation of Stability

To minimize the rate of potential thermal decomposition, this compound should be stored in a cool environment.

-